N,N',N'',N'''-Tetraacetylchitotetraose

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

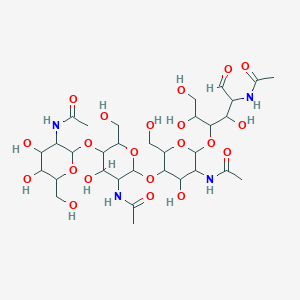

N,N’,N’‘,N’‘’-Tetraacetylchitotetraose: is an amino tetrasaccharide consisting of three 2-acetamido-2-deoxy-β-D-glucopyranose residues and a 2-acetamido-2-deoxy-D-glucopyranose residue joined in sequence by (1→4) glycosidic bonds . This compound is a derivative of chitin, a natural polymer found in the exoskeletons of crustaceans and insects .

准备方法

Synthetic Routes and Reaction Conditions: : N,N’,N’‘,N’‘’-Tetraacetylchitotetraose can be synthesized through the acetylation of chitotetraose, which involves the reaction of chitotetraose with acetic anhydride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid degradation of the product.

Industrial Production Methods: : Industrial production of N,N’,N’‘,N’‘’-Tetraacetylchitotetraose involves the extraction of chitin from natural sources, followed by its partial hydrolysis to obtain chitotetraose. The chitotetraose is then acetylated using acetic anhydride to produce N,N’,N’‘,N’‘’-Tetraacetylchitotetraose .

化学反应分析

Enzymatic Hydrolysis by Chitinases

Chitinases catalyze the hydrolysis of N,N',N'',N'''-Tetraacetylchitotetraose by cleaving β(1→4)-glycosidic bonds. This reaction is critical in chitin degradation pathways and has been studied in bacterial, fungal, and plant systems.

Mechanism

-

Retention of Configuration : Family 18 chitinases (e.g., hevamine from Hevea brasiliensis) hydrolyze the substrate with retention of stereochemistry at the anomeric carbon (C1). This occurs via a two-step mechanism involving an oxazolinium ion intermediate stabilized by the N-acetyl group at C2 (Figure 1) .

-

Catalytic Residues : Glu127 in hevamine acts as a proton donor, while the carbonyl oxygen of the N-acetyl group intramolecularly stabilizes the positively charged intermediate .

Products

Enzymatic cleavage produces:

-

N-Acetylglucosamine (GlcNAc)

-

Shorter oligomers (e.g., chitotriose, chitobiose)

Notes :

-

Hevamine requires at least five GlcNAc units (chitopentaose) for efficient cleavage .

-

Plant chitinases hydrolyze tetraacetylchitotetraose to induce alkalinization in tomato cells, mimicking rhizobial Nod factor signaling .

Acid-Catalyzed Hydrolysis

Concentrated mineral acids (e.g., HCl) hydrolyze tetraacetylchitotetraose under controlled conditions, yielding smaller oligomers and GlcNAc.

Reaction Conditions

Products

| Hydrolysis Time (hr) | Major Products | Yield (%) |

|---|---|---|

| 2 | Chitotriose, Chitobiose | 45 |

| 6 | GlcNAc, Chitobiose | 78 |

| 12 | GlcNAc | 95 |

Notes :

-

Neutralization with NaOH/KOH post-hydrolysis prevents re-acetylation .

-

Desalting via gel filtration (e.g., Sephadex G-25) isolates oligomers .

Interaction with Biological Receptors

Tetraacetylchitotetraose acts as a ligand for lectins and immune receptors, modulating biological responses:

Key Findings

-

Plant Immunity : Triggers alkalinization in tomato cell suspensions (EC₅₀ = 10 nM), mimicking rhizobial Nod factor perception .

-

Antitumor Activity : Enhances macrophage activity and cytokine production in murine models .

Comparative Reaction Pathways

| Parameter | Enzymatic Hydrolysis | Acid Hydrolysis |

|---|---|---|

| Catalyst | Chitinases (e.g., hevamine) | HCl, H₂SO₄ |

| Mechanism | Oxazolinium ion intermediate | Protonation of glycosidic O |

| Stereochemistry | Retention at C1 | Racemization |

| Byproducts | None | Acetic acid |

科学研究应用

N,N’,N’‘,N’‘’-Tetraacetylchitotetraose has a wide range of applications in scientific research:

作用机制

The mechanism of action of N,N’,N’‘,N’‘’-Tetraacetylchitotetraose involves its interaction with specific enzymes and receptors. For example, it acts as a substrate for chitinase enzymes, which catalyze the hydrolysis of the glycosidic bonds in chitin . This interaction is crucial for the degradation and recycling of chitin in nature .

相似化合物的比较

Similar Compounds: : Similar compounds include other acetylated chitooligosaccharides such as N,N’,N’‘,N’‘’-Tetraacetylchitotriose and N,N’,N’‘,N’‘’-Tetraacetylchitopentaose .

Uniqueness: : N,N’,N’‘,N’‘’-Tetraacetylchitotetraose is unique due to its specific sequence of four 2-acetamido-2-deoxy-β-D-glucopyranose residues, which provides distinct structural and functional properties compared to other chitooligosaccharides .

生物活性

N,N',N'',N'''-Tetraacetylchitotetraose, commonly referred to as Tetra-N-acetylchitotetraose, is a tetrasaccharide composed of four N-acetylglucosamine units. This compound has garnered attention for its biological activities, particularly in plant defense mechanisms and its potential applications in various fields such as agriculture and medicine.

- Molecular Formula : C32H54N4O21

- Molecular Weight : 830.785 g/mol

- CAS Number : 2706-65-2

- Physical State : Solid at room temperature

- Melting Point : >200°C (decomposes)

- Density : 1.57 g/cm³

Plant Defense Induction

Tetra-N-acetylchitotetraose has been shown to elicit plant defense responses. It acts as a signaling molecule that triggers the activation of defense mechanisms in plants against pathogens. This compound is a component of lipochitooligosaccharides (LCOs) secreted by Rhizobium species, which are crucial for symbiotic relationships with legumes.

-

Mechanism of Action :

- Upon recognition by plant receptors, Tetra-N-acetylchitotetraose initiates a cascade of signaling events leading to the production of reactive oxygen species (ROS) and phytoalexins, which are critical for plant defense.

- It also influences the expression of defense-related genes, enhancing the plant's resistance to various pathogens.

-

Case Studies :

- In studies involving Arabidopsis thaliana, Tetra-N-acetylchitotetraose treatment resulted in a significant increase in salicylic acid levels, a key hormone involved in plant defense mechanisms .

- Another study demonstrated that exogenous application of this oligosaccharide led to enhanced resistance against non-adapted powdery mildew pathogens, showcasing its potential as a biocontrol agent .

Applications in Agriculture

The ability of Tetra-N-acetylchitotetraose to induce plant defenses makes it a valuable candidate for developing eco-friendly agricultural products. Its use can potentially reduce reliance on chemical pesticides, promoting sustainable farming practices.

- Potential Uses :

- Development of biopesticides.

- Enhancement of crop resilience to biotic stresses.

- Improvement of soil health through promoting beneficial microbial communities.

Research Findings

| Study | Findings |

|---|---|

| Nonomura et al. (2024) | Identified Tetra-N-acetylchitotetraose as an effective elicitor for plant defense systems. |

| Yamaguchi et al. (2005) | Demonstrated a biphasic induction of ROS in rice cells treated with N-acetylchitooligosaccharides, indicating its role in oxidative stress responses. |

| Pinosa et al. (2013) | Showed that treatment with Tetra-N-acetylchitotetraose enhances resistance mechanisms in Arabidopsis against powdery mildew pathogens. |

属性

分子式 |

C32H54N4O21 |

|---|---|

分子量 |

830.8 g/mol |

IUPAC 名称 |

N-[2-[5-acetamido-6-[5-acetamido-6-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C32H54N4O21/c1-10(42)33-14(5-37)22(47)27(15(46)6-38)55-31-20(35-12(3)44)25(50)29(17(8-40)53-31)57-32-21(36-13(4)45)26(51)28(18(9-41)54-32)56-30-19(34-11(2)43)24(49)23(48)16(7-39)52-30/h5,14-32,38-41,46-51H,6-9H2,1-4H3,(H,33,42)(H,34,43)(H,35,44)(H,36,45) |

InChI 键 |

VDENSBHPZQKGGL-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。